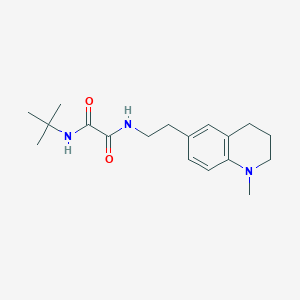

N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as TBOA, is a compound that has been widely used in scientific research for its ability to block glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in various physiological and pathological processes in the brain. The regulation of glutamate transporters is essential for maintaining normal brain function, and dysregulation of these transporters has been implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Applications De Recherche Scientifique

Synthetic Organic Chemistry Applications

C-N Bond Formation

The utility of tert-butyl nitrite as a synthon in multicomponent reactions involving quinolines and isoquinolines highlights a method for creating fused quinolines and isoquinolines through sequential C-N bond formations. This approach is significant for synthesizing complex heterocyclic compounds which could include derivatives of N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Sau et al., 2018).

Charge-Transfer Mechanism in Quinolines

Insights into the intramolecular charge-transfer (ICT) mechanism in quinolidines, which could be related to derivatives of the compound , have been provided through quantum-chemical calculations. These findings shed light on the electronic properties and fluorescent behavior of similar compounds (Hättig et al., 2006).

Antioxidant and Radical Scavenging Activity

N-tert-butyl-alpha-phenylnitrone (PBN) and derivatives have been explored for their radical scavenging abilities and potential to modulate genotoxicity, highlighting the relevance of N1-(tert-butyl) derivatives in understanding the interplay between antioxidants and cellular repair mechanisms (Skolimowski et al., 2010).

Pharmacological Applications

- Antimalarial Activity: The selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, for antimalarial activity highlights the potential pharmacological applications of N1-(tert-butyl) derivatives. This research demonstrates the rational design and development process for creating effective and affordable antimalarial treatments (O’Neill et al., 2009).

Material Science and Corrosion Inhibition

- Corrosion Inhibition: Novel organic compounds based on 8-hydroxyquinoline have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. This research suggests potential applications of N1-(tert-butyl) derivatives in the development of new materials for protecting metals against corrosion (Faydy et al., 2019).

Propriétés

IUPAC Name |

N'-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-18(2,3)20-17(23)16(22)19-10-9-13-7-8-15-14(12-13)6-5-11-21(15)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSKOVJLFGEJNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2966417.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2966423.png)

![2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B2966424.png)

![[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2966427.png)

![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)

![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)

![N-(3,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966435.png)